molecular formula C10H10N2O2 B184134 Ethyl imidazo[1,2-a]pyridine-8-carboxylate CAS No. 158020-74-7

Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Katalognummer: B184134
CAS-Nummer: 158020-74-7
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: AVZZFXQRDFELRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl imidazo[1,2-a]pyridine-8-carboxylate (CAS: 158020-74-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The structure consists of an imidazo[1,2-a]pyridine core substituted with an ethyl ester group at position 8 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl imidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield and is considered environmentally friendly.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically conducted in the presence of a base and under controlled temperature conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl imidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Antimicrobial Activity

EIPC and its derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, which included compounds related to EIPC. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains, indicating their potential as antitubercular agents. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 by nearly tenfold against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Against
Compound 9≤0.006Mtb (H37Rv)
Compound 18<0.03MDR Strains
PA-824>14MDR Strains

Synthesis and Chemical Reactions

EIPC can be synthesized through various methods, including reactions involving acetic anhydride and lithium aluminum hydride. These methods have been optimized to yield high purity products suitable for further biological evaluation. For example, one synthesis route involved heating EIPC with lithium aluminum hydride in tetrahydrofuran (THF), leading to the formation of imidazo[1,5-a]pyridin-8-ylmethanol .

Table 2: Synthesis Conditions for EIPC

MethodReagentsConditionsYield (%)
Acetic Anhydride ReactionAcetic anhydride, formic acid50-60°C for 3 hoursHigh
Lithium Aluminum HydrideLiAlH4 in THFReflux for 2 hoursModerate

Toxicology Studies

Exploratory toxicology studies have been conducted on various imidazo[1,2-a]pyridine derivatives, including EIPC. These studies assessed acute and subacute toxicity through liver and kidney functionality assays. The results indicated no significant hepatic or renal toxicity across the tested compounds, suggesting a favorable safety profile for continued development .

Table 3: Toxicity Assessment Results

CompoundToxicity ObservedLiver FunctionalityKidney Functionality
EIPCNoneNormalNormal
Other IMPYsMinimalNormalNormal

Applications in Anti-inflammatory and Antiparasitic Research

Recent research has highlighted the potential of EIPC derivatives in treating parasitic infections such as trichomoniasis and amoebiasis. The compounds demonstrated dual effects that may signify novel mechanisms of action against these infections .

Wirkmechanismus

The mechanism of action of ethyl imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following section compares ethyl imidazo[1,2-a]pyridine-8-carboxylate with derivatives differing in substituent type, position, and functional groups. Key differences in physicochemical properties, synthetic utility, and biological relevance are highlighted.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Ethyl ester at position 8 C₁₀H₁₀N₂O₂ 190.20 Intermediate for drug synthesis
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Cyano (C≡N) at 8, ester at 2 C₁₁H₉N₃O₂ 215.21 Enhanced reactivity for cyclization
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 4-Nitrophenyl at 8, ester at 7 C₁₈H₁₅N₃O₄ 337.33 Antibacterial, crystal structure studied
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Amino (-NH₂) at 8, Br at 6 C₁₀H₁₀BrN₃O₂ 300.12 Anticonvulsant/antiviral precursor
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Hydroxy (-OH) at 8 C₁₀H₁₀N₂O₃ 206.20 Increased polarity, H-bond donor
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl at 7, I at 8 C₁₀H₈ClIN₂O₂ 350.54 High lipophilicity (XLogP3 = 3.6)
Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate Ethyl esters at 3 and 8 C₁₃H₁₄N₂O₄ 262.27 Bifunctional reactivity

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • Halogenated derivatives (e.g., ethyl 7-chloro-8-iodo-... , XLogP3 = 3.6 ) exhibit higher lipophilicity compared to the parent compound, enhancing membrane permeability.
  • Polar groups (e.g., 8-hydroxy- , PSA = 43.6 ) increase water solubility but reduce blood-brain barrier penetration.

Electronic Effects: Electron-withdrawing groups (e.g., 8-cyano-, 4-nitrophenyl-) stabilize charge distribution, facilitating electrophilic substitution reactions . Electron-donating groups (e.g., 8-amino-) enhance nucleophilic reactivity, making these derivatives suitable for coupling reactions .

Synthetic Utility :

  • Bromo and iodo substituents (e.g., 6-bromo-8-fluoro-... ) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage functionalization.
  • Trifluoromethyl groups (e.g., 8-bromo-2-(trifluoromethyl)-... ) improve metabolic stability and binding affinity in drug candidates.

Biologische Aktivität

Ethyl imidazo[1,2-a]pyridine-8-carboxylate (Et-ImPy-8-COOEt) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2. It features a fused bicyclic structure comprising a pyridine and an imidazole ring. The synthesis of this compound typically involves cyclization reactions, such as:

  • NaOH-promoted cycloisomerization of N-propargylpyridiniums.
  • Condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones, often utilizing metal catalysts for efficiency.

The following table summarizes common synthetic methods:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide (DMF)

Biological Activities

Research has indicated that Et-ImPy-8-COOEt exhibits various pharmacological effects. Some notable activities include:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\mu M .
  • Antiparasitic Effects : Exploratory toxicology studies revealed that certain imidazo[1,2-a]pyridine derivatives are effective against metronidazole-resistant strains of parasites such as Trichomonas vaginalis and Entamoeba histolytica . These findings suggest a potential dual mechanism of action against these pathogens.
  • Antitumor Properties : Recent investigations into the inhibition of the PI3K pathway have identified some derivatives as potent inhibitors with desirable antiproliferative activity against cancer cells . For example, compound 35 was highlighted for its nanomolar potency in inhibiting PI3Kα.

Structure-Activity Relationship (SAR)

The biological activity of Et-ImPy-8-COOEt can be significantly influenced by its structural features. A comparative analysis with related compounds reveals how variations in substitution patterns can affect pharmacological efficacy:

Compound NameStructure FeaturesUnique Properties
Ethyl imidazo[1,2-a]pyridine-2-carboxylateSimilar core structureDifferent substitution pattern affects activity
Imidazo[1,2-a]pyridineBasic structure without carboxylate groupBroader range of biological activities
Imidazo[1,2-a]pyridin-3-oneContains a carbonyl groupEnhanced reactivity due to carbonyl presence

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of Et-ImPy-8-COOEt:

  • Antiparasitic Activity Study : A study tested various imidazo[1,2-a]pyridine derivatives for their effects on metronidazole-resistant strains. The results indicated no significant hepatic or renal toxicity while demonstrating effective antiparasitic action .
  • Antitubercular Screening : A set of 14 imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds showed promising MIC values, suggesting potential for further development as antitubercular agents .
  • Cancer Treatment Exploration : Research focusing on PI3Kα inhibitors highlighted compound 35's ability to induce cell cycle arrest and apoptosis in T47D cells, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]pyridine-8-carboxylate and its derivatives?

  • Methodological Answer : A highly efficient approach involves a condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by an acid-amine coupling using HATU/DIPEA, achieving yields of 93–97% . Alternative routes include solid-phase synthesis using α-haloketones and halogenation at the 3-position . Multi-step protocols often require purification via column chromatography and characterization using FT-IR, 1^1H NMR, and mass spectrometry .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using Bruker SMART CCD detectors) provides definitive structural validation, with parameters such as monoclinic P21/cP2_1/c space groups, unit cell dimensions (a=8.189a = 8.189 Å, b=15.821b = 15.821 Å, c=11.884c = 11.884 Å), and torsion angles confirming molecular conformation . Complementary techniques include 1^1H NMR for functional group analysis and FT-IR for identifying carbonyl stretches (~1700 cm1^{-1}) .

Q. What preliminary biological screening strategies are recommended for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Prioritize in vitro assays against targets like cyclin-dependent kinases (CDKs) or microbial strains (e.g., Mycobacterium tuberculosis). For anti-TB activity, screen derivatives against MDR-TB and XDR-TB strains using microdilution assays, with MIC values <10 µg/mL indicating potential efficacy .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during derivative synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., excess amine for acid-amine couplings) and catalyst systems. For HATU-mediated couplings, ensure anhydrous conditions and use DIPEA as a base to neutralize HCl byproducts . If side reactions persist, employ Friedel-Crafts acylation at C-3 with Lewis acids (e.g., AlCl3_3) to diversify functionality without competing pathways .

Q. What strategies resolve contradictory pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Cross-validate in vitro results with structural data (e.g., nitro or bromo substituents at C-8 enhance bioactivity ). Use pharmacokinetic studies to assess bioavailability and metabolite formation. For example, ester hydrolysis of the ethyl carboxylate group may reduce activity in vivo, necessitating prodrug modifications .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridines?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like CDKs or viral proteases. Correlate electronic properties (HOMO-LUMO gaps) with antifungal or anti-inflammatory activity using DFT calculations . Validate predictions with in vitro assays and crystallographic data .

Q. What advanced functionalization techniques enable regioselective modification of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Use directed C-H activation with Pd catalysts for halogenation at C-3 or C-6 . For acetylated derivatives, employ Friedel-Crafts acylation under mild conditions (room temperature, 12–24 h) to maintain regioselectivity at C-3 . Monitor reaction progress via LC-MS to avoid over-functionalization.

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers reconcile discrepancies in crystallographic data versus spectroscopic characterization?

  • Methodological Answer : Confirm crystal packing effects (e.g., C–H⋯O interactions ) that may distort bond angles vs. solution-state NMR data. Use temperature-dependent NMR to detect conformational flexibility. For example, twisted carboxylate groups in crystals (55.6° from the pyridine plane ) may adopt different orientations in solution.

Q. Why do some imidazo[1,2-a]pyridine derivatives exhibit variable activity across pharmacological assays?

  • Methodological Answer : Evaluate substituent effects: Nitro groups at C-8 enhance antibacterial activity but reduce solubility, while bromo substituents improve anti-TB potency . Test derivatives under standardized conditions (e.g., pH 7.4 buffer for solubility) and use logP calculations to optimize lipophilicity .

Q. Tables for Key Data

Derivative Substituents Biological Activity Reference
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate4-NO2_2 at C-8Antiviral, Antibacterial
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylateNH2_2 at C-8, Br at C-6CDK Inhibition
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylateNO2_2 at C-6, CH3_3 at C-5Anti-TB (MIC: 2.5 µg/mL)

Eigenschaften

IUPAC Name

ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZFXQRDFELRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446396
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158020-74-7
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-nicotinic acid ethyl ester (13.845 g), ClCH2CHO (58 mL), and NaHCO3 (11.85 g) was stirred in EtOH (500 mL) at reflux overnight. The reaction mixture was concentrated, diluted with H2O, and extracted with DCM. The product was purified by ISCO using 100% EtOAc first (to remove unreacted starting material), then using 100% DCM to 5% MeOH/DCM. The product eluted at 3% MeOH/DCM, providing imidazo[1,2-a]pyridine-8-carboxylic acid ethyl ester (10.5 g).
Quantity
13.845 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Quantity
11.85 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.